1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester
CAS No.: 1261801-48-2
Cat. No.: VC2873760
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261801-48-2 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | ethyl 1-oxo-2,3-dihydroisoindole-4-carboxylate |
| Standard InChI | InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-3-4-7-9(8)6-12-10(7)13/h3-5H,2,6H2,1H3,(H,12,13) |
| Standard InChI Key | ZYBQYBILXDLYBL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC2=C1CNC2=O |
| Canonical SMILES | CCOC(=O)C1=CC=CC2=C1CNC2=O |
Introduction
Chemical Identity and Properties
Basic Chemical Information
1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester is characterized by precise chemical identifiers and properties that facilitate its study and application in research settings. The compound is formally identified by its CAS registry number 1261801-48-2, which provides a unique identifier in chemical databases worldwide. Its molecular composition follows the formula C₁₁H₁₁NO₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions that determine its chemical behavior and reactivity patterns.
The molecular weight of the compound is 205.21 g/mol, placing it in the category of small molecules with potential for favorable pharmacokinetic properties. This relatively low molecular weight is generally considered advantageous for drug development as it may contribute to better absorption and distribution within biological systems. The IUPAC name "ethyl 1-oxo-2,3-dihydroisoindole-4-carboxylate" provides a systematic identification of the compound's structure according to international chemical naming conventions.
Structural Characteristics and Identifiers
The compound features a distinctive bicyclic structure consisting of a five-membered nitrogen-containing ring fused to a six-membered carbon ring, characteristic of the isoindole family. This structural arrangement confers specific three-dimensional properties that influence its ability to interact with biological targets. The presence of both the ethyl ester group and the oxo moiety contributes to its chemical reactivity and potential binding capabilities within protein active sites.
Several standardized chemical identifiers provide unambiguous structural information about this compound:
| Identifier Type | Value |
|---|---|
| CAS Number | 1261801-48-2 |
| IUPAC Name | ethyl 1-oxo-2,3-dihydroisoindole-4-carboxylate |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Standard InChI | InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-3-4-7-9(8)6-12-10(7)13/h3-5H,2,6H2,1H3,(H,12,13) |
| Standard InChIKey | ZYBQYBILXDLYBL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC2=C1CNC2=O |
| Canonical SMILES | CCOC(=O)C1=CC=CC2=C1CNC2=O |
| PubChem Compound ID | 74889514 |
These chemical identifiers serve crucial functions in research settings, enabling precise communication about the compound and facilitating database searches and computational analyses. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations provide machine-readable representations of the compound's structure that can be used in chemical informatics applications.
Synthesis Methodologies
General Synthetic Approaches
Biological Activity and Mechanisms
PARP Enzyme Inhibition
One of the most significant biological activities attributed to 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester is its potential role as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP proteins constitute a family of enzymes that play crucial roles in DNA damage detection and repair mechanisms within cells. By binding to the active site of PARP enzymes, compounds like 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester can interfere with their normal function, potentially blocking their ability to facilitate DNA repair processes.
Research suggests that the structural features of this compound, particularly its bicyclic isoindole core, may contribute to its ability to interact with specific binding pockets within PARP enzymes. This inhibitory action represents a mechanistic basis for the compound's potential applications in therapeutic contexts, particularly in disease states where modulation of DNA repair processes could provide clinical benefit. The specificity and potency of this inhibition remain areas of active investigation to better understand the compound's pharmacological profile.
Implications for DNA Repair Mechanisms
The inhibition of PARP enzymes by compounds such as 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester has significant implications for cellular DNA repair pathways. When PARP activity is suppressed, cells demonstrate compromised ability to repair certain types of DNA damage, particularly single-strand breaks. In normal cells, this inhibition may be detrimental, but in the context of cancer therapy, it creates an opportunity for enhanced effectiveness of DNA-damaging treatments.
This biological mechanism exemplifies the concept of synthetic lethality, wherein the combination of PARP inhibition with existing DNA damage (as often occurs in certain cancer cell types) or with therapies that induce DNA damage leads to cellular crisis and death. The selective vulnerability of cancer cells with deficiencies in homologous recombination repair pathways (such as those with BRCA mutations) to PARP inhibition has become an important paradigm in targeted cancer therapy development. The investigation of 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester within this mechanistic framework represents a promising direction for potential therapeutic applications.
Physical and Chemical Properties
Solubility Characteristics
The solubility properties of 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester have significant implications for its handling in laboratory settings and potential formulation for biological testing. Based on its chemical structure, which includes both polar functional groups (the lactam and ester moieties) and a relatively lipophilic aromatic ring system, the compound likely demonstrates moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol, with limited water solubility.
For biological testing, careful selection of appropriate vehicles and solubilization strategies may be necessary to achieve desired concentration levels while maintaining compatibility with biological systems. The balance between hydrophilic and lipophilic properties also influences the compound's potential for cellular penetration and distribution within biological compartments, factors that significantly impact its effectiveness in experimental models. These physicochemical characteristics represent important considerations in the design of experiments to evaluate the compound's biological activities.
Future Research Directions
Structural Modifications for Enhanced Efficacy
Future research efforts focusing on 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester will likely explore structural modifications aimed at enhancing its efficacy and selectivity for therapeutic targets. The development of structural analogs with improved pharmacological properties represents a logical progression in medicinal chemistry investigations. Such modifications might include alterations to the ethyl ester group to optimize metabolic stability or modifications to the isoindole core to enhance binding interactions with target proteins.
Additionally, the incorporation of bioisosteric replacements for various functional groups could generate analogs with improved pharmacokinetic profiles or reduced potential for adverse effects. The systematic exploration of structure-activity relationships through the synthesis and evaluation of compound libraries represents a powerful approach to identifying optimized lead compounds for further development. Computational modeling techniques may also guide the design of structural modifications by predicting binding interactions and physicochemical properties before synthetic efforts are undertaken.
Expanded Applications in Other Therapeutic Areas
While current research has focused primarily on the potential applications of 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester in cancer treatment through PARP inhibition, future investigations may explore its utility in other therapeutic contexts. The modulation of DNA repair mechanisms has implications beyond oncology, potentially extending to inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases where DNA damage and repair play significant roles in disease pathogenesis.
The exploration of additional biological targets beyond PARP enzymes represents another avenue for expanding the compound's therapeutic potential. Screening against broader panels of enzymes and receptors may reveal previously unrecognized activities that could direct new applications. Furthermore, investigation of the compound's effects on specific cellular signaling pathways could uncover novel mechanisms of action that complement its known activities. These expanded research directions hold promise for maximizing the therapeutic potential of this chemical entity across diverse disease states.
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